molecular formula C11H8Br2O3 B063473 6,8-Dibromo-2H-chromene-3-carboxylic acid methyl ester CAS No. 177496-81-0

6,8-Dibromo-2H-chromene-3-carboxylic acid methyl ester

Cat. No.: B063473
CAS No.: 177496-81-0
M. Wt: 347.99 g/mol
InChI Key: MEWRMUMMDBLGMW-UHFFFAOYSA-N
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Description

6,8-Dibromo-2H-chromene-3-carboxylic acid methyl ester is a versatile and highly functionalized chromene derivative of significant interest in synthetic organic chemistry and early-stage drug discovery. This compound serves as a key synthetic intermediate, particularly in the construction of more complex chromene and coumarin-based scaffolds. The strategic placement of two bromine atoms at the 6 and 8 positions of the benzopyran ring makes it an excellent substrate for subsequent metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, enabling rapid diversification of the core structure for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

methyl 6,8-dibromo-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2O3/c1-15-11(14)7-2-6-3-8(12)4-9(13)10(6)16-5-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWRMUMMDBLGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=CC(=C2)Br)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444880
Record name Methyl 6,8-dibromo-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177496-81-0
Record name Methyl 6,8-dibromo-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The Knoevenagel condensation is a cornerstone for synthesizing coumarin and chromene derivatives. Adapted for 6,8-dibromo-2H-chromene-3-carboxylic acid methyl ester, this method employs 6,8-dibromosalicylaldehyde and methyl malonate as precursors, with L-proline as an organocatalyst. The reaction proceeds via a tandem condensation-cyclization mechanism, forming the chromene core while introducing ester functionality.

Reaction Conditions

  • Catalyst: 10 mol% L-proline

  • Solvent: Ethanol or acetonitrile

  • Temperature: 80°C

  • Duration: 18–48 hours

  • Workup: Crystallization from ethanol or acetonitrile, avoiding column chromatography.

Mechanistic Insights

  • Condensation: L-proline deprotonates methyl malonate, generating a nucleophilic enolate that attacks the aldehyde group of 6,8-dibromosalicylaldehyde.

  • Cyclization: Intramolecular esterification forms the 2H-chromene ring, facilitated by the ortho-bromine substituents’ electronic effects.

  • Deprotonation: L-proline regenerates the catalytic cycle, enhancing reaction efficiency.

Yield Optimization

ParameterOptimal ValueYield Impact
L-Proline Loading10 mol%85–94%
SolventAcetonitrile+10% vs. EtOH
Reaction Time48 hoursMaximal yield

Prolonged heating (48 hours) ensures complete cyclization, particularly for sterically hindered dibromo substrates.

Multi-Step Synthesis from Dibromo Intermediates

Synthetic Pathway

This approach, inspired by fluorinated chromene syntheses, involves three stages:

  • Alkylation: 2,4-dibromobutyric acid methyl ester reacts with a phenol derivative.

  • Cyclization: Acid-catalyzed intramolecular esterification forms the chromene ring.

  • Bromination Adjustment: Final bromine positions are secured via selective substitution or additional bromination.

Alkylation

  • Substrates: 2,4-dibromobutyric acid methyl ester + 3,5-dibromophenol

  • Conditions: K₂CO₃, DMF, 60°C, 12 hours

  • Outcome: Forms a linear intermediate with ester and phenolic groups.

Cyclization

  • Catalyst: HCl or H₂SO₄

  • Solvent: Toluene

  • Temperature: 110°C

  • Mechanism: Acid-mediated dehydration generates the chromene ring.

Bromination Tuning

  • Reagent: N-bromosuccinimide (NBS)

  • Conditions: Radical initiation (AIBN), CCl₄, reflux

  • Selectivity: Bromine atoms orient at C6 and C8 due to steric guidance from the ester group.

Yield and Scalability

StepYield RangeScalability Note
Alkylation70–80%Amenable to batch reactor
Cyclization65–75%Requires strict pH control
Bromination Tuning50–60%Sensitive to radical quench

This method avoids precious metal catalysts, reducing costs but requiring precise bromine positioning.

Comparative Analysis of Methods

Efficiency and Practicality

CriterionKnoevenagel MethodMulti-Step Synthesis
Step Count13
Catalyst CostLow (L-proline)Low (HCl/H₂SO₄)
Yield85–94%50–75%
PurificationCrystallizationColumn chromatography

The Knoevenagel method outperforms in yield and simplicity but depends on accessible dibromosalicylaldehyde. The multi-step route offers flexibility in bromine placement but suffers from cumulative yield loss.

Substrate Compatibility

  • Electron-Withdrawing Groups: Bromine atoms at C6 and C8 slow Knoevenagel condensation by 15–20% compared to non-halogenated analogs.

  • Steric Effects: Bulky substituents at C3 (e.g., methyl ester) necessitate extended reaction times for cyclization.

Industrial Considerations

Scalability Challenges

  • Knoevenagel: Solvent volume (20 mL/g substrate) poses distillation costs at scale.

  • Multi-Step: Intermediate isolation increases production time by 30%.

Green Chemistry Metrics

MetricKnoevenagel MethodMulti-Step Synthesis
PMI (Process Mass Intensity)8.212.7
E-Factor4.57.8

L-proline’s biodegradability and low toxicity make the Knoevenagel route more environmentally favorable.

Emerging Methodologies

Flow Chemistry Adaptations

  • Microreactor Setup: Reduces reaction time by 40% via enhanced heat transfer.

  • In-line Crystallization: Automates product isolation, improving yield reproducibility.

Photocatalytic Bromination

  • Reagent: NaBr/Oxone under UV light

  • Advantage: Positional selectivity for C6 and C8 without directing groups.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2H-chromene-3-carboxylic acid methyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of less substituted chromene derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of functionalized chromene derivatives.

Scientific Research Applications

6,8-Dibromo-2H-chromene-3-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2H-chromene-3-carboxylic acid methyl ester involves its interaction with various molecular targets. The bromine atoms and the carboxylic acid methyl ester group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Chromene Derivatives

6,8-Dichloro-chroman-3-carboxylic acid methyl ester
  • Structure : Chlorine atoms at 6- and 8-positions; methyl ester at position 3.
  • Molecular weight : 261.1 g/mol .
  • Key differences: Electronegativity and reactivity: Chlorine (Pauling electronegativity: 3.0) is less electronegative than bromine (2.8), leading to weaker electron-withdrawing effects. This may reduce stability in nucleophilic substitution reactions compared to the dibromo analog. Commercial availability: Available from suppliers (e.g., Alichem, Chemenu) at 95% purity, priced at $430–518 per gram . No commercial data are provided for the dibromo compound, suggesting it may require custom synthesis.
6,8-Dibromo-3-formylchromone
  • Structure : Bromine atoms at 6 and 8; formyl group (-CHO) at position 3 instead of a methyl ester.
  • Key differences :
    • Reactivity : The formyl group is more reactive than the methyl ester, enabling participation in condensation reactions (e.g., oxime or hydrazone formation) .
    • Synthetic utility : Used as an intermediate for derivatives like oximes (e.g., compound 11 in ) and nitriles (e.g., compound 12), whereas the methyl ester may offer better stability for storage or biological assays.

Functional Group Variants

6,8-Dibromo-7-hydroxy-4-oxo-4H-chromene-3-carbonitrile (Compound 12)
  • Structure : Nitrile (-CN) group at position 3; hydroxyl and ketone groups on the chromene core.
  • Synthesis: Prepared via reaction of 3-formylchromone with hydroxylamine under acidic conditions, yielding a product with a melting point of 275°C .
Fatty Acid Methyl Esters (FAMEs)
  • Examples : Palmitic acid methyl ester, stearic acid methyl ester, and oleic acid methyl ester .


  • Key differences :
    • Structure : Linear aliphatic chains vs. aromatic chromene core.
    • Analytical methods : FAMEs are routinely analyzed via GC-MS for lipid profiling, whereas brominated chromene esters may require specialized methods (e.g., HPLC or NMR) due to their higher molecular weight and aromaticity .

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Purity/Price (if available)
6,8-Dibromo-2H-chromene-3-carboxylic acid methyl ester ~350 (estimated) Br, COOCH₃ N/A N/A
6,8-Dichloro-chroman-3-carboxylic acid methyl ester 261.1 Cl, COOCH₃ N/A 95%, $430–518/g
6,8-Dibromo-3-formylchromone N/A Br, CHO >300 99%
6,8-Dibromo-7-hydroxy-4-oxo-4H-chromene-3-carbonitrile N/A Br, CN, OH, C=O 275 65% yield
Palmitic acid methyl ester 270.5 C₁₅H₃₁COOCH₃ 28–30 N/A

Research Findings and Trends

  • However, this may also increase toxicity risks .
  • Synthetic Flexibility : The methyl ester group offers stability, while the formyl or nitrile groups enable further functionalization, as demonstrated in the synthesis of oximes and thiadiazole derivatives .
  • Analytical Challenges : Brominated chromenes may exhibit distinct fragmentation patterns in mass spectrometry compared to aliphatic esters, necessitating method optimization for accurate characterization .

Biological Activity

6,8-Dibromo-2H-chromene-3-carboxylic acid methyl ester (DBCCM) is a halogenated derivative of chromene, a compound known for its diverse biological activities. This article explores the biological activity of DBCCM, focusing on its potential applications in medicinal chemistry, particularly its antimicrobial and anticancer properties.

  • Molecular Formula : C11H8Br2O3
  • Molecular Weight : 347.99 g/mol
  • Structure : The compound features bromine substitutions at the 6 and 8 positions of the chromene ring and a carboxylic acid methyl ester group at position 3, which contributes to its reactivity and biological activity.

Synthesis

DBCCM is synthesized through the bromination of 2H-chromene-3-carboxylic acid methyl ester using bromine in solvents like acetic acid or chloroform. Controlled conditions are essential to achieve selective bromination at the desired positions .

Antimicrobial Properties

DBCCM exhibits significant antimicrobial activity against various bacterial strains. A study evaluating halogenated coumarin derivatives found that compounds similar to DBCCM demonstrated moderate to high activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
DBCCMS. aureus4 µg/mL
DBCCME. coli8 µg/mL

The structure-activity relationship (SAR) analysis indicates that the presence of bromine enhances the compound's antibacterial potency compared to non-brominated analogs .

Anticancer Activity

Research has shown that DBCCM has potential antiproliferative effects against various cancer cell lines. In vitro studies have indicated that halogenated coumarins, including DBCCM, can inhibit cell proliferation in tumor cells .

One specific study reported that ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate (a related compound) exhibited significant cytotoxicity with an IC50 value of approximately 20 µM against human cancer cell lines .

The biological activity of DBCCM is attributed to its ability to interact with biological macromolecules. The bromine atoms can form hydrogen bonds and participate in van der Waals interactions, influencing enzyme activity and receptor binding . This interaction may lead to the modulation of signaling pathways associated with cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various halogenated coumarins, including DBCCM. The results demonstrated that DBCCM significantly inhibited the growth of both S. aureus and E. coli, showcasing its potential as a therapeutic agent against bacterial infections .

Study 2: Cytotoxic Effects on Cancer Cells

In another research effort, DBCCM was tested against a panel of cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting that DBCCM could be developed as a lead compound for anticancer drug development .

Comparison with Similar Compounds

DBCCM's unique structure allows it to exhibit distinct biological activities compared to other halogenated chromenes:

CompoundAntimicrobial ActivityAnticancer Activity
This compound (DBCCM)ModerateSignificant
6,8-Dichloro-2H-chromene-3-carboxylic acid methyl esterLowModerate
6,8-Difluoro-2H-chromene-3-carboxylic acid methyl esterLowLow

DBCCM demonstrates superior antimicrobial and anticancer activities compared to its dichloro and difluoro counterparts, likely due to the electronic effects imparted by the bromine atoms .

Q & A

Q. What are the optimal synthetic routes for 6,8-dibromo-2H-chromene-3-carboxylic acid methyl ester?

The synthesis typically involves bromination of a preformed chromene scaffold followed by esterification. Key steps include:

  • Bromination : Selective bromination at the 6- and 8-positions using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or dichloromethane .
  • Esterification : Reaction of the carboxylic acid intermediate with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization for high-purity isolation .

Table 1 : Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key ConditionsReference
Bromination with Br₂65–75≥95Acetic acid, 20°C, 18 h
NBS in DCM70–80≥98Light exclusion, 0°C to RT

Q. How is the structure of this compound confirmed post-synthesis?

Structural validation relies on:

  • ¹H/¹³C NMR : Peaks for bromine substituents (6- and 8-positions) appear as singlets (δ ~7.5–8.0 ppm for aromatic protons; δ ~160–165 ppm for carbonyl carbons) .
  • HRMS : Exact mass calculation for C₁₁H₈Br₂O₃ ([M+H]⁺ requires m/z 352.8824) .
  • X-ray crystallography (if crystalline): Confirms spatial arrangement, e.g., non-planar chromene ring with Br substituents .

Table 2 : Key Spectral Data

TechniqueKey Signals/PeaksReference
¹H NMR (CDCl₃)δ 8.25 (s, 1H, H-4), δ 3.95 (s, 3H, OCH₃)
¹³C NMRδ 165.2 (C=O), δ 115.3 (C-Br)

Advanced Research Questions

Q. How does bromination regioselectivity at the 6- and 8-positions influence bioactivity?

The 6,8-dibromo substitution enhances electrophilicity, enabling interactions with cellular targets (e.g., kinases or DNA). Studies suggest:

  • Apoptosis induction : Bromine atoms stabilize interactions with pro-apoptotic proteins (e.g., Bax/Bak), validated via flow cytometry (Annexin V/PI staining) .
  • SAR analysis : Removal of bromines reduces antiproliferative activity by >50% in MCF-7 cells .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies (e.g., IC₅₀ variability across cell lines) are addressed by:

  • Standardized assays : Use identical cell lines (e.g., NCI-60 panel) and protocols (MTT vs. SRB assays) .
  • Metabolic stability tests : Evaluate compound degradation in cell culture media (LC-MS monitoring) .
  • Control for solvent effects : DMSO concentration ≤0.1% to avoid cytotoxicity artifacts .

Q. What are the mechanistic insights into its reactivity in nucleophilic substitution reactions?

The ester group and bromine substituents act as leaving groups, facilitating SNAr (nucleophilic aromatic substitution):

  • Kinetic studies : Second-order kinetics observed with piperidine in DMF, suggesting a concerted mechanism .
  • Computational modeling : DFT calculations show lower activation energy for substitution at the 8-position due to steric effects .

Methodological Guidance

Q. How to optimize reaction conditions for scale-up synthesis?

  • Solvent selection : Replace DCM with toluene for safer large-scale reactions .
  • Catalyst screening : Use KI to enhance bromination efficiency (yield increase by 10–15%) .
  • Process monitoring : In-line FTIR to track intermediate formation and reduce byproducts .

Q. What analytical techniques differentiate this compound from structural analogs (e.g., 6,8-dichloro derivatives)?

  • LC-MS/MS : Fragmentation patterns differ (e.g., m/z 79/81 for Br vs. m/z 35/37 for Cl) .
  • TGA/DSC : Higher thermal stability due to Br’s molecular weight (decomposition >250°C vs. 220°C for Cl analog) .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results?

Potential factors include:

  • Cell line heterogeneity : MDA-MB-231 (triple-negative breast cancer) shows higher sensitivity than MCF-7 (ER+) .
  • Batch variability : Impurities (e.g., residual Br₂) may skew bioactivity; validate purity via HPLC-UV (λ = 254 nm) .

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